molecular formula C9H14N2 B13866357 1-Phenyl-2-propylhydrazine

1-Phenyl-2-propylhydrazine

Cat. No.: B13866357
M. Wt: 150.22 g/mol
InChI Key: IJMARSXMLSCBJU-UHFFFAOYSA-N
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Description

1-Phenyl-2-propylhydrazine is an organic compound with the molecular formula C9H14N2 It is a hydrazine derivative characterized by the presence of a phenyl group attached to a propylhydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-2-propylhydrazine can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with propyl halides under basic conditions. The reaction typically proceeds as follows:

  • Phenylhydrazine is reacted with a propyl halide (e.g., propyl bromide) in the presence of a base such as sodium hydroxide or potassium carbonate.
  • The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-propylhydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other oxidation products.

    Reduction: Reduction reactions can convert this compound to its corresponding amines.

    Substitution: The hydrazine moiety can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

  • Oxidation of this compound can yield azines or other oxidized derivatives.
  • Reduction can produce primary or secondary amines.
  • Substitution reactions result in various substituted hydrazine derivatives.

Scientific Research Applications

1-Phenyl-2-propylhydrazine has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of hydrazones and azines.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological targets.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-propylhydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the phenyl group may contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

1-Phenyl-2-propylhydrazine can be compared with other hydrazine derivatives, such as:

    Phenylhydrazine: Lacks the propyl group and has different reactivity and applications.

    1-Phenyl-2-propanone: A ketone derivative with distinct chemical properties and uses.

    Phenylacetone: Another related compound with different functional groups and applications.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

1-phenyl-2-propylhydrazine

InChI

InChI=1S/C9H14N2/c1-2-8-10-11-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3

InChI Key

IJMARSXMLSCBJU-UHFFFAOYSA-N

Canonical SMILES

CCCNNC1=CC=CC=C1

Origin of Product

United States

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